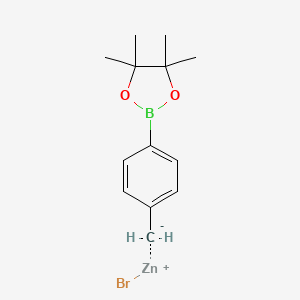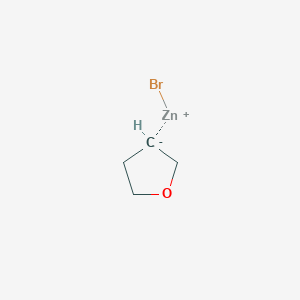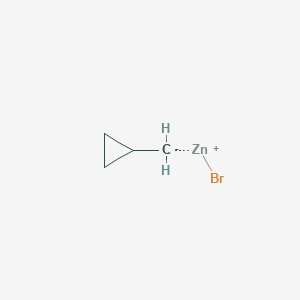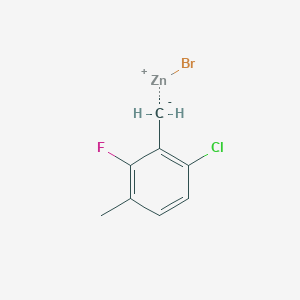
(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF (C5TZB-THF) is a zinc-based reagent that is used in a variety of synthetic organic reactions. It is composed of a zinc bromide complexed with a trifluoromethylbenzyl chloride ligand. C5TZB-THF has several advantages over other reagents, such as its ability to react with a wide range of substrates, its low toxicity, and its relatively low cost. It is particularly useful in the synthesis of heterocyclic compounds, and has been used in a variety of applications in the pharmaceutical and agrochemical industries.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It has also been used in the synthesis of biologically active compounds, such as antibiotics and antifungal agents. Additionally, it has been used in the synthesis of fluorescent dyes and other organic compounds.
Wirkmechanismus
The mechanism of action of (2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF is not well understood, but it is believed to involve the formation of a zinc-ligand complex. The zinc bromide and trifluoromethylbenzyl chloride react to form a complex, which then acts as a Lewis acid catalyst to promote the desired reaction. The zinc-ligand complex is believed to be highly reactive and can react with a wide range of substrates.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic, and has not been found to have any significant biochemical or physiological effects. It is not known to be harmful to humans or animals, and is not considered to be a carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also non-toxic and has a low boiling point, making it easy to remove from reaction mixtures. Additionally, it is highly reactive and can react with a wide range of substrates. However, it is also limited in that it is not as reactive as other reagents and can be difficult to work with.
Zukünftige Richtungen
There are several potential future directions for the use of (2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF. It could be used in the synthesis of more complex heterocyclic compounds, such as pyridines and quinolines. It could also be used in the synthesis of biologically active compounds, such as antibiotics and antifungal agents. Additionally, it could be used in the synthesis of fluorescent dyes and other organic compounds. Finally, it could be further studied to better understand its mechanism of action and to identify potential new applications.
Synthesemethoden
(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in THF can be synthesized by reacting zinc bromide with trifluoromethylbenzyl chloride in tetrahydrofuran (THF). This reaction can be carried out at room temperature and is generally complete within one hour. The reaction is typically carried out in a two-phase system, with the zinc bromide dissolved in the organic layer and the trifluoromethylbenzyl chloride dissolved in the aqueous layer. The product is then separated from the reaction mixture by extraction or distillation.
Eigenschaften
IUPAC Name |
bromozinc(1+);1-chloro-2-methanidyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3.BrH.Zn/c1-5-4-6(8(10,11)12)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGDZFGSQGMWMP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)C(F)(F)F)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)
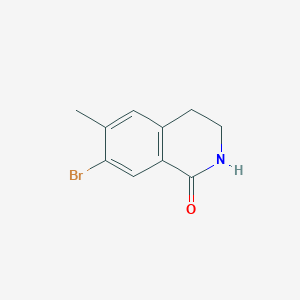
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)




